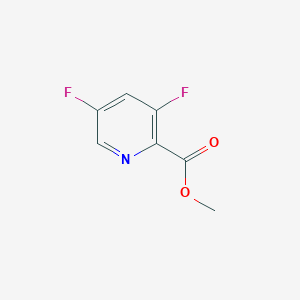

Methyl 3,5-difluoropyridine-2-carboxylate

描述

Introduction and Fundamental Characterization

Chemical Identity and Nomenclature

Methyl 3,5-difluoropyridine-2-carboxylate is systematically named methyl 3,5-difluoro-2-pyridinecarboxylate under IUPAC nomenclature. Its molecular formula is C₇H₅F₂NO₂ , with a molecular weight of 173.12 g/mol . Key identifiers include:

- CAS Registry Number : 955885-64-0

- Synonyms : 3,5-Difluoro-2-(methoxycarbonyl)pyridine, methyl 3,5-difluoropicolinate

- SMILES Notation :

COC(=O)C1=C(C=C(C=N1)F)F - InChI Key :

IYJHSWYHTRMPJE-UHFFFAOYSA-N

The compound belongs to the class of pyridinecarboxylates , characterized by a pyridine ring substituted with fluorine atoms and a methyl ester group.

Physical and Chemical Properties

This compound exhibits the following properties:

The compound’s stability is influenced by its fluorinated aromatic system, which enhances resistance to hydrolysis under standard conditions.

Structural Features and Bonding Characteristics

The molecular structure consists of:

- A pyridine ring with fluorine atoms at the 3- and 5-positions , creating strong electron-withdrawing effects.

- A methyl ester group at the 2-position , contributing to steric and electronic modulation.

Key Structural Insights:

- Electronic Effects : Fluorine’s electronegativity induces polarization in the pyridine ring, increasing reactivity toward nucleophilic substitution at the 2- and 6-positions .

- Conformational Rigidity : The planar pyridine ring and ester group restrict rotational freedom, favoring specific intermolecular interactions in catalysis.

- Bond Lengths :

These features make the compound a versatile scaffold for synthesizing fluorinated pharmaceuticals and agrochemicals.

Historical Context in Fluorinated Heterocycle Chemistry

Fluorinated heterocycles emerged as critical motifs in medicinal chemistry following the 1950s development of 5-fluorouracil , an anticancer agent. Key milestones include:

- 1957 : Synthesis of fluoroquinolones , leveraging fluorine’s ability to enhance bioavailability and target binding.

- 1980s : Adoption of difluoropyridines as intermediates in agrochemicals (e.g., herbicides).

- 2000s : Advances in catalytic fluorination techniques, enabling efficient synthesis of this compound via Pd-mediated cross-coupling and direct fluorination .

Today, this compound is integral to designing metabolically stable drug candidates , particularly kinase inhibitors and antibacterial agents.

属性

IUPAC Name |

methyl 3,5-difluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJHSWYHTRMPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673212 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955885-64-0 | |

| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination of Pyridine Derivatives

One method involves fluorinating pyridine derivatives using fluorinating agents like N-fluoropyridinium salts. This reaction typically occurs under basic conditions to form the desired fluorinated product.

Multistep Synthesis

Another approach involves a multistep synthesis starting from commercially available pyridine derivatives.

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Reaction Conditions

- Fluorination of Pyridine Derivatives: Basic conditions are typically used.

- Reaction Time: The total reaction time is about 16 hours to about 24 hours.

- Temperature: A first reaction time at about 50°C to about 70°C and at about 150°C to about 170°C for a second reaction time.

Use as a Chemical Intermediate

- The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

化学反应分析

Types of Reactions:

Substitution Reactions: Methyl 3,5-difluoropyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative.

科学研究应用

Organic Synthesis

Methyl 3,5-difluoropyridine-2-carboxylate serves as a versatile building block in organic synthesis due to its unique functional groups. Its reactivity allows for the synthesis of various derivatives and complex molecules.

Reactions Involving this compound

- Nucleophilic Substitution: The methyl ester can undergo nucleophilic substitution reactions to form amides and other derivatives.

- Reduction Reactions: It can be reduced to produce the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Table 1: Summary of Common Reactions

| Reaction Type | Conditions/Agents | Products |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Amides, esters |

| Reduction | LiAlH4 | Alcohols, amines |

| Hydrolysis | Water | Carboxylic acids |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug design.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Agrochemical Development

This compound is also utilized in the agrochemical industry for developing herbicides and pesticides. Its unique chemical properties contribute to the efficacy and selectivity of these products.

Example Application: Herbicide Formulation

Research has shown that formulations containing this compound demonstrate enhanced herbicidal activity against specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.

作用机制

The mechanism of action of methyl 3,5-difluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

相似化合物的比较

Structural Analogues with Fluorine and Ester Substituents

Several methyl esters of difluorophenyl-substituted pyridines share structural similarities with Methyl 3,5-difluoropyridine-2-carboxylate. Key examples include:

Key Observations :

- Substituent Positioning : The target compound’s fluorine atoms are directly attached to the pyridine ring, enhancing electronic effects compared to analogues with fluorinated phenyl groups (e.g., YB-4692, YB-4693). This likely increases its reactivity in electrophilic substitution or coupling reactions .

- Purity and Cost : The target compound’s 98% purity surpasses analogues like YB-4693 (96%), suggesting superior suitability for precision synthesis. Its price aligns with other fluorinated esters (e.g., Diethyl 2-(4-fluorophenyl)malonate at $99.00/g) .

Comparison with Non-Pyridine Methyl Esters

Methyl esters of aliphatic or resin-derived acids (e.g., methyl palmitate, sandaracopimaric acid methyl ester) differ significantly in properties:

Key Observations :

Physicochemical Properties

- Solubility: Predicted lower solubility in non-polar solvents compared to aliphatic esters (e.g., methyl palmitate) due to polar fluorine and pyridine nitrogen.

- Stability: Fluorine substituents increase resistance to metabolic degradation, a trait shared with (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate .

生物活性

Methyl 3,5-difluoropyridine-2-carboxylate (CAS Number: 955885-64-0) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features two fluorine atoms at positions 3 and 5 of the pyridine ring, enhancing its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, examining its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine substituents increase the compound's lipophilicity, facilitating better membrane penetration and receptor interaction. The dimethylamide group can form hydrogen bonds with enzymes or receptors, modulating their activity effectively.

Biological Activity Overview

This compound has been investigated for various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

- Inhibitory Effects on Enzymes : Research has shown that derivatives of pyridine-2-carboxaldehyde can inhibit CDP reductase activity, which is crucial for nucleotide synthesis in cancer cells. The most active derivatives exhibited IC50 values in the micromolar range .

- Fluoroquinolone Activity : A study on fluoroquinolone derivatives containing a difluoropyridine moiety highlighted their superior inhibitory effects against DNA gyrases compared to traditional antibiotics like ciprofloxacin. This suggests that this compound could similarly enhance antibacterial efficacy through structural modifications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-fluoropyridine-2-carboxylate | Fluorination at position 3 | Less steric hindrance |

| Methyl 4-fluoropyridine-3-carboxylate | Fluorination at position 4 | Different biological activities |

| Methyl 2,6-difluoropyridine-3-carboxylate | Fluorination at positions 2 and 6 | Enhanced reactivity |

This compound stands out due to its dual fluorination pattern that enhances its reactivity and potential biological activity compared to other derivatives.

Safety and Toxicological Considerations

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. The compound is classified as harmful if inhaled or ingested and can cause skin and eye irritation . Proper handling precautions should be taken when working with this compound in laboratory settings.

常见问题

Q. What are the key synthetic strategies for Methyl 3,5-difluoropyridine-2-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) on polyfluoropyridine precursors. For example, starting with pentafluoropyridine, selective substitution at the 2- and 4-positions can be achieved using sodium methoxide (for the methoxy group) and subsequent carboxylation. A common route includes:

Fluorination and Methylation : Reacting 2-chloro-3,5-difluoropyridine with methylamine under controlled pH to introduce the methyl ester group.

Carboxylation : Using CO₂ or carbonylation agents in the presence of palladium catalysts to install the carboxylate moiety.

- Critical Parameters : Temperature (60–80°C), solvent (DMF or THF), and stoichiometric control of fluorinating agents to avoid over-substitution.

- Reference : Similar fluoropyridine syntheses in .

Q. How can researchers ensure purity and confirm structural integrity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

- Characterization :

- NMR : NMR to confirm fluorine positions; NMR for methyl and ester protons.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. What safety protocols are recommended given limited toxicity data?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact due to unknown chronic toxicity (similar to fluoropyridines in and ).

- Storage : Inert atmosphere (argon), away from light at –20°C.

- Waste Disposal : Incinerate via certified hazardous waste facilities.

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Apply conceptual density functional theory (DFT) to calculate reactivity indices:

- Experimental Validation : Compare DFT predictions with kinetic studies (e.g., SNAr reaction rates with varying nucleophiles).

Q. How to resolve contradictions in reported reaction yields for fluoropyridine derivatives?

- Methodological Answer :

- Systematic Screening : Vary solvents (polar aprotic vs. protic), catalysts (Pd vs. Cu), and temperature.

- Control Experiments :

Monitor intermediates via LC-MS to identify side reactions.

Use isotopic labeling ( in carboxylate) to trace reaction pathways.

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to isolate critical variables affecting yields.

Q. What computational approaches optimize reaction pathways for fluorinated intermediates?

- Methodological Answer :

- DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) for ground-state structures.

Transition State Search : Apply Nudged Elastic Band (NEB) method.

Solvent Effects : Include implicit solvation (e.g., PCM model for DMF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。